molecular formula C6H8O4 B1241650 ascopyrone M

ascopyrone M

Cat. No.: B1241650
M. Wt: 144.12 g/mol
InChI Key: XUKJGZOHRVCEJL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ascopyrone M is a 3-pyranone with a 4,5-double bond carrying a hydroxy group at position 4 and a hydroxymethyl group at position 6. It is a deoxyketohexose, an anhydrohexose and a member of 3-pyrones. It is a conjugate acid of an this compound(1-).

Scientific Research Applications

Antimicrobial Efficacy and Potential in Food Preservation

  • Ascopyrone P (APP), a derivative of ascopyrone M, has demonstrated significant antimicrobial efficacy against a broad range of bacteria but not against yeasts or molds. It has potential applications in food preservation, particularly in controlling the growth of Gram-negative and Gram-positive bacteria in various food types. Effective dosages for food preservation are suggested to be between 500–4000 mg/kg, depending on the food type. Further assessments on the efficacy, safety, and organoleptic aspects of this compound in food are still required (Thomas et al., 2002), (Thomas et al., 2004).

Chemical Synthesis and Antioxidative Properties

  • Research on the chemical synthesis of ascopyrone P from 1,5-anhydro-D-fructose has contributed to a better understanding of its structure and potential applications. The radical scavenger activity of ascopyrone P is significantly higher than 1,5-anhydro-D-fructose, indicating its potential as a powerful antioxidant. This derivative can be efficiently produced through heat treatment, suggesting its potential utility in food applications (Andreassen & Lundt, 2006), (Yoshinaga et al., 2005).

Antibrowning Agent in Agricultural Products

  • Ascopyrone P has been evaluated for its antibrowning effects in various agricultural products. It has been found to be effective as an antibrowning agent, comparable to kojic acid, in fruits, vegetables, and beverages, including different apple cultivars, pear, potato, lettuce, and varieties of green tea. Its mechanism of action includes inhibition of plant polyphenol oxidase and decolorization of quinones, which suggests its potential as a natural antibrowning agent in the food industry (Yuan et al., 2005).

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

(2S)-4-hydroxy-2-(hydroxymethyl)-2H-pyran-5-one

InChI

InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h1,4,7-8H,2-3H2/t4-/m0/s1

InChI Key

XUKJGZOHRVCEJL-BYPYZUCNSA-N

Isomeric SMILES

C1C(=O)C(=C[C@H](O1)CO)O

SMILES

C1C(=O)C(=CC(O1)CO)O

Canonical SMILES

C1C(=O)C(=CC(O1)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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